

Standard Operating Procedure for ASTM-Aligned Quality Control in Drug Development

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for implementing a robust quality control (QC) program for pharmaceutical manufacturing systems, guided by the principles of ASTM E2500, "Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment." This risk-based and science-based approach ensures that manufacturing systems are fit for their intended use and that product quality and patient safety are maintained throughout the product lifecycle.

Introduction to ASTM E2500 Principles

ASTM E2500 advocates for a shift from the traditional, often rigid, Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) approach to a more flexible and efficient verification process. The core of this standard is a lifecycle approach that emphasizes a deep understanding of the product and process to identify and control risks to quality.

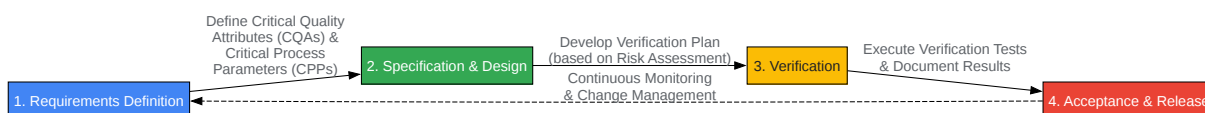
The key principles of this approach include:

- **Risk-Based Approach:** Focus verification activities on the aspects of a system that are critical to product quality and patient safety.

- **Science-Based Decisions:** Utilize scientific knowledge and product/process understanding to define requirements and acceptance criteria.
- **Leveraging Subject Matter Experts (SMEs):** Involve experts from various disciplines (e.g., engineering, quality assurance, manufacturing) throughout the verification process.
- **Good Engineering Practices (GEP):** Employ sound engineering principles in the design, construction, and operation of manufacturing systems.
- **Use of Vendor Documentation:** Leverage vendor testing and documentation where appropriate to avoid redundant testing.

The ASTM E2500 Verification Workflow

The ASTM E2500 framework follows a systematic, four-stage process for the verification of manufacturing systems. This workflow ensures that all critical aspects are considered from the initial requirements definition through to the final release of the system for operational use.



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Caption: The four-stage ASTM E2500 verification workflow.

Application Note: Risk-Based Verification of a High-Performance Liquid Chromatography (HPLC) System

This application note details the verification process for a new HPLC system intended for the quantitative analysis of an active pharmaceutical ingredient (API) in a drug product, following the ASTM E2500 guideline.

Stage 1: Requirements Definition

The initial step is to define the user and process requirements for the HPLC system. This involves collaboration between analytical chemists, quality assurance personnel, and manufacturing scientists.

Table 1: User and Process Requirements for HPLC System

Requirement ID	Requirement Description	Criticality	Rationale for Criticality
URS-001	The HPLC system shall be capable of accurately quantifying the API in the presence of known impurities and excipients.	High	Direct impact on product potency and patient safety.
URS-002	The system must demonstrate a linear response over the concentration range of 50% to 150% of the target API concentration.	High	Ensures accurate measurement across the expected operational range.
URS-003	The precision of the system, expressed as Relative Standard Deviation (RSD), shall be less than 2.0% for replicate injections.	High	Guarantees the reproducibility and reliability of the analytical results.
URS-004	The system software shall comply with 21 CFR Part 11 requirements for electronic records and signatures.	High	Ensures data integrity and regulatory compliance.
URS-005	The system must be constructed of materials that will not interact with or contaminate the samples.	Medium	Potential to introduce impurities, but controlled by system suitability tests.

Stage 2: Specification and Design

Based on the defined requirements, detailed specifications for the HPLC system are developed. This includes selecting a suitable instrument from a qualified vendor. A risk assessment is performed to identify the critical aspects of the system that require verification.

Risk Assessment Workflow for HPLC System



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Caption: Risk assessment workflow for the HPLC system.

The risk assessment identifies that the pump, injector, column oven, and detector are critical components affecting the accuracy and precision of the results. The control strategy will therefore focus on verifying the performance of these components.

Stage 3: Verification

A verification plan is created that outlines the specific tests to be performed to ensure the HPLC system is fit for its intended use. This plan replaces the traditional IQ/OQ/PQ protocols.

Experimental Protocol: HPLC System Verification

Objective: To verify that the HPLC system is properly installed, operates correctly, and consistently produces accurate and precise results for the intended analytical method.

Materials:

- HPLC-grade solvents (e.g., acetonitrile, water)
- Reference standards of the API and known impurities
- Calibrated analytical balance

- Volumetric flasks and pipettes

Procedure:

- Installation Verification:
 - Confirm that all system components are delivered as specified in the purchase order.
 - Verify that the installation site meets the environmental requirements (temperature, humidity, power supply) specified by the vendor.
 - Document the model and serial numbers of all modules.
- Operational Verification:
 - Pump Performance:
 - Verify the accuracy of the flow rate at the method-specified flow rate (e.g., 1.0 mL/min).
 - Assess the stability of the flow rate over a defined period.
 - Injector Precision:
 - Perform at least six replicate injections of a standard solution.
 - Calculate the Relative Standard Deviation (RSD) of the peak areas.
 - Column Oven Temperature Accuracy:
 - Verify that the column oven maintains the set temperature within the specified tolerance.
 - Detector Linearity and Wavelength Accuracy:
 - Analyze a series of standard solutions at different concentrations to establish the linearity of the detector response.
 - Verify the wavelength accuracy of the detector using a certified standard (e.g., caffeine solution).

Table 2: Acceptance Criteria for HPLC System Verification

Test Parameter	Acceptance Criteria
Pump Performance	
Flow Rate Accuracy	$\pm 2.0\%$ of the set flow rate
Flow Rate Precision (RSD)	$\leq 1.0\%$
Injector Precision	
Peak Area RSD ($n \geq 6$)	$\leq 1.5\%$
Column Oven	
Temperature Accuracy	$\pm 1.0\text{ }^{\circ}\text{C}$ of the set point
Detector Performance	
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Wavelength Accuracy	$\pm 2\text{ nm}$ of the target wavelength

Stage 4: Acceptance and Release

Upon successful completion of all verification tests and documentation of the results, the HPLC system is formally accepted and released for routine use in the quality control laboratory. A summary report is prepared that includes all verification data and a statement confirming that the system is fit for its intended purpose.

Protocol: Standard Operating Procedure for Raw Material Quality Control Testing

This SOP outlines the general procedure for the quality control testing of incoming raw materials in a pharmaceutical manufacturing facility, in alignment with ASTM principles.

1.0 Purpose To define the procedure for sampling, testing, and disposition of all incoming raw materials used in the manufacturing of pharmaceutical products.

2.0 Scope This SOP applies to all raw materials, including active pharmaceutical ingredients (APIs), excipients, and primary packaging components.

3.0 Responsibilities

- Warehouse Personnel: Responsible for receiving and quarantining incoming raw materials.
- QC Analyst: Responsible for sampling, performing analytical tests, and documenting results.
- QC Manager/Designee: Responsible for reviewing and approving test results and making the final disposition decision.

4.0 Procedure

4.1. Receiving and Quarantine

- Upon receipt, visually inspect the raw material containers for any damage or tampering.
- Assign a unique quarantine number to each lot and store it in a designated quarantine area.

4.2. Sampling

- Follow a documented sampling plan based on the criticality of the raw material and the supplier's history.
- Use appropriate sampling tools and techniques to obtain a representative sample.
- Properly label all sample containers.

4.3. Testing

- Perform identification, purity, and other quality-defining tests as specified in the approved material specification.
- All testing must be performed according to validated analytical procedures.
- Document all test results in the laboratory notebook or a validated electronic system.

Table 3: Example Test Parameters and Acceptance Criteria for an API

Test	Method	Acceptance Criteria
Identification (IR)	USP <197K>	The IR spectrum of the sample corresponds to that of the reference standard.
Assay (HPLC)	Validated HPLC method	98.0% - 102.0% (on a dried basis)
Water Content	Karl Fischer Titration (USP <921>)	Not more than 0.5%
Residue on Ignition	USP <281>	Not more than 0.1%
Heavy Metals	USP <231>, Method II	Not more than 10 ppm
Related Substances (HPLC)	Validated HPLC method	Individual Impurity: $\leq 0.1\%$, Total Impurities: $\leq 0.5\%$

4.4. Disposition

- If all test results meet the established specifications, the QC Manager will approve the raw material for use.
- If any result is out of specification (OOS), an investigation must be initiated according to the relevant SOP. The material will remain in quarantine until the investigation is complete.

5.0 Documentation

- All activities, from receiving to final disposition, must be documented in the raw material logbook and the batch manufacturing record.
- Certificates of Analysis (CoAs) from the supplier should be reviewed and filed.

By adopting the principles outlined in ASTM E2500 and implementing detailed, risk-based SOPs, pharmaceutical manufacturers can ensure the quality and consistency of their products, while also improving the efficiency and effectiveness of their quality control operations.

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